

## Historical literature review of 3-Methyl-1heptanol research

Author: BenchChem Technical Support Team. Date: December 2025



# A Historical and Technical Review of 3-Methyl-1-heptanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Methyl-1-heptanol** (CAS No. 1070-32-2) is a branched-chain primary alcohol that has garnered intermittent interest within the scientific community. Unlike its more extensively studied isomers, such as the insect pheromone 4-methyl-3-heptanol, the historical and research landscape of **3-Methyl-1-heptanol** is more fragmented. This technical guide provides a comprehensive review of the existing literature on **3-Methyl-1-heptanol**, summarizing its chemical and physical properties, plausible synthetic routes based on established organic chemistry principles, and an overview of its limited exploration in fragrance and as a semiochemical. This document aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may have an interest in this molecule.

## **Chemical and Physical Properties**

A summary of the key physical and chemical properties of **3-Methyl-1-heptanol** is presented in Table 1. These properties have been compiled from various chemical databases and literature sources. It is important to distinguish **3-Methyl-1-heptanol** from its tertiary alcohol isomer, 3-



methyl-3-heptanol (CAS No. 5582-82-1), as these compounds have distinct physical and chemical characteristics and are sometimes confused in commercial and older literature.[1][2]

Table 1: Physical and Chemical Properties of 3-Methyl-1-heptanol

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O	[3]
Molecular Weight	130.23 g/mol	[3]
CAS Number	1070-32-2	[3]
IUPAC Name	3-methylheptan-1-ol	[4]
Synonyms	1-Heptanol, 3-methyl-	[4]
Appearance	Colorless liquid (presumed)	General knowledge
Boiling Point	185.8 °C	[3]
Melting Point	-90 °C	[3]
Density	0.821 g/cm <sup>3</sup>	[5]
Refractive Index	1.4225	[5]
Flash Point	71.1 °C	[5]
Solubility	Insoluble in water; soluble in organic solvents.	General knowledge

## **Historical Perspective on Synthesis**

While a definitive first synthesis of **3-Methyl-1-heptanol** has not been definitively identified in readily accessible literature, the work of P. A. Levene and R. E. Marker in the early 1930s on the synthesis of optically active alcohols provides a likely timeframe for its initial preparation.[6] Their extensive research into the relationship between chemical constitution and optical rotation led to the synthesis of a wide array of chiral alcohols. Although the specific paper detailing the synthesis of **3-Methyl-1-heptanol** has not been located, it is highly probable that it was first prepared during this era of systematic investigation into branched-chain alcohols.



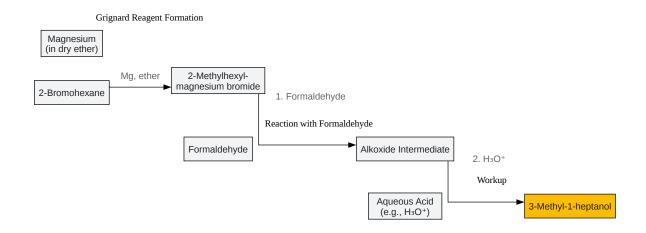
## **Experimental Protocols for Synthesis**

Detailed experimental protocols for the synthesis of **3-Methyl-1-heptanol** are not explicitly described in modern literature. However, based on established principles of organic synthesis, several viable routes can be proposed.

## **Grignard Reaction**

A common and versatile method for the synthesis of primary alcohols is the reaction of a Grignard reagent with formaldehyde. For the synthesis of **3-Methyl-1-heptanol**, this would involve the reaction of 2-methylhexylmagnesium bromide with formaldehyde. A similar Grignard-based synthesis has been described for the isomeric 4-methyl-3-heptanol.[7]

**Experimental Workflow:** 



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#### Grignard synthesis of **3-Methyl-1-heptanol**.

#### Methodology:

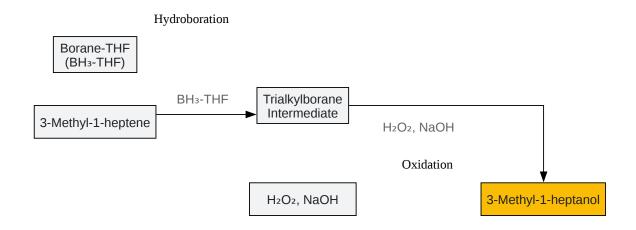
- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromohexane in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed, yielding a solution of 2-methylhexylmagnesium bromide.
- Reaction with Formaldehyde: The Grignard reagent is cooled in an ice bath, and
  paraformaldehyde is added in portions. Alternatively, gaseous formaldehyde, generated by
  heating paraformaldehyde, can be bubbled through the solution. The reaction is stirred until
  completion.
- Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure **3-Methyl-1-heptanol**.

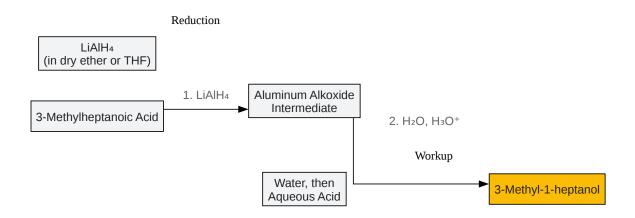
## **Hydroboration-Oxidation of an Alkene**

The hydroboration-oxidation of 3-methyl-1-heptene provides a regioselective route to **3-Methyl-1-heptanol**, following anti-Markovnikov addition of water across the double bond.

**Experimental Workflow:** 







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- To cite this document: BenchChem. [Historical literature review of 3-Methyl-1-heptanol research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093506#historical-literature-review-of-3-methyl-1-heptanol-research]

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